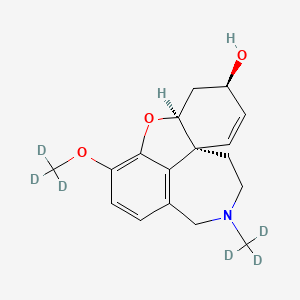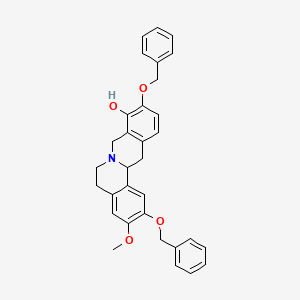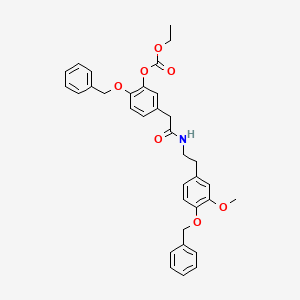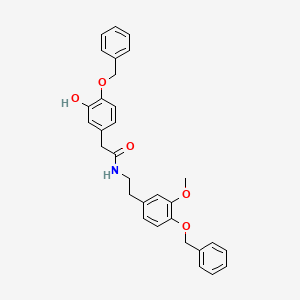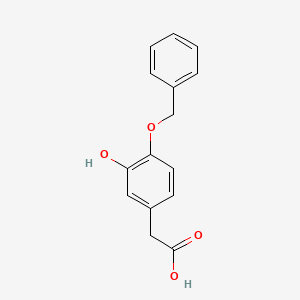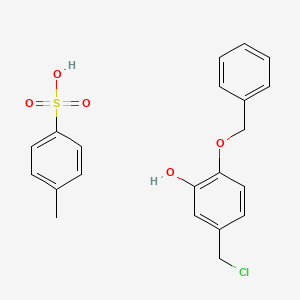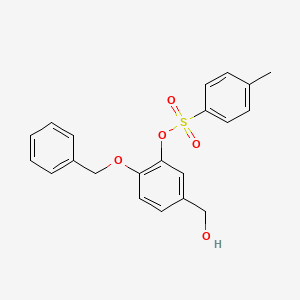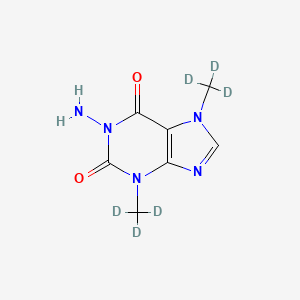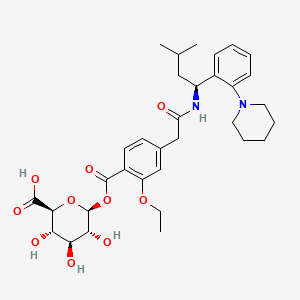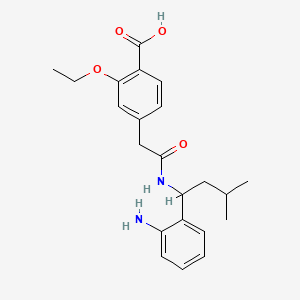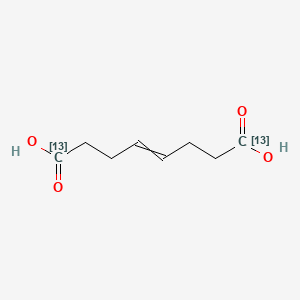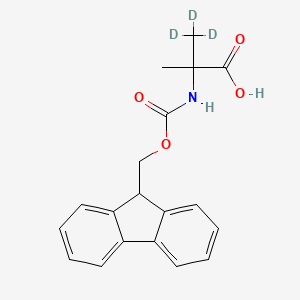
Fmoc-methylalanine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-methylalanine-d3 is a deuterated form of Fmoc-methylalanine, where three hydrogen atoms are replaced by deuterium. This compound is primarily used in the field of proteomics research and peptide synthesis. The molecular formula of this compound is C19H16D3NO4, and it has a molecular weight of 328.38 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-methylalanine-d3 typically involves the incorporation of deuterium into the methylalanine structure. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the amino group during peptide synthesis. The reaction conditions often involve the use of base-labile protecting groups and specific solvents to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Fmoc-methylalanine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups as needed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and piperidine are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Fmoc-methylalanine-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and as a building block for various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Medicine: It has applications in drug development and the study of metabolic pathways.
Industry: this compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Fmoc-methylalanine-d3 involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The deuterium atoms in the compound can also affect the pharmacokinetic and metabolic profiles of the resulting peptides, making it a valuable tool in drug development .
Comparison with Similar Compounds
Fmoc-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-leucine: Similar in structure and used for similar applications in peptide synthesis.
Fmoc-valine: Another Fmoc-protected amino acid with similar uses.
Uniqueness: Fmoc-methylalanine-d3 is unique due to the presence of deuterium atoms, which can influence the compound’s stability and reactivity. This makes it particularly useful in studies involving isotopic labeling and metabolic profiling .
Properties
IUPAC Name |
3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZZVEPRYYCBTO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

